molecular formula C13H17N3O3S B2910864 2-{[(2-aminoethyl)sulfanyl]methyl}-6,7-dimethoxy-3,4-dihydroquinazolin-4-one CAS No. 1144495-42-0

2-{[(2-aminoethyl)sulfanyl]methyl}-6,7-dimethoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B2910864
CAS No.: 1144495-42-0
M. Wt: 295.36
InChI Key: NYHKDSVYFMGWOW-UHFFFAOYSA-N
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Description

2-{[(2-aminoethyl)sulfanyl]methyl}-6,7-dimethoxy-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-aminoethyl)sulfanyl]methyl}-6,7-dimethoxy-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,7-dimethoxy-4(3H)-quinazolinone with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-aminoethyl)sulfanyl]methyl}-6,7-dimethoxy-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2-aminoethyl)sulfanyl]methyl}-6,7-dimethoxy-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-aminoethyl)sulfanyl]methyl}-6,7-dimethoxy-3,4-dihydroquinazolin-4-one involves interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(((2-aminoethyl)thio)methyl)-6,7-dimethoxyquinazoline
  • 2-(((2-aminoethyl)thio)methyl)-6,7-dimethoxyquinazolin-4(3H)-thione

Uniqueness

2-{[(2-aminoethyl)sulfanyl]methyl}-6,7-dimethoxy-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aminoethyl and thioether groups, along with the quinazolinone core, makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(2-aminoethylsulfanylmethyl)-6,7-dimethoxy-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-18-10-5-8-9(6-11(10)19-2)15-12(16-13(8)17)7-20-4-3-14/h5-6H,3-4,7,14H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHKDSVYFMGWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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